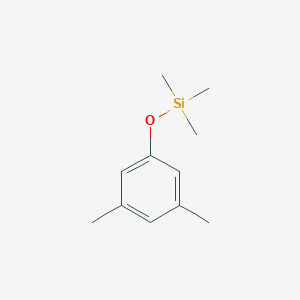

Silane, trimethyl(3,5-xylyloxy)-

Beschreibung

BenchChem offers high-quality Silane, trimethyl(3,5-xylyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethyl(3,5-xylyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

17994-05-7 |

|---|---|

Molekularformel |

C11H18OSi |

Molekulargewicht |

194.34 g/mol |

IUPAC-Name |

(3,5-dimethylphenoxy)-trimethylsilane |

InChI |

InChI=1S/C11H18OSi/c1-9-6-10(2)8-11(7-9)12-13(3,4)5/h6-8H,1-5H3 |

InChI-Schlüssel |

XLZRFTUPZGLUER-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)O[Si](C)(C)C)C |

Kanonische SMILES |

CC1=CC(=CC(=C1)O[Si](C)(C)C)C |

Synonyme |

Trimethyl(3,5-xylyloxy)silane |

Herkunft des Produkts |

United States |

Foundational & Exploratory

literature review of silane trimethyl(3,5-xylyloxy)- synthesis

CAS: 17994-05-7 | Formula: C₁₁H₁₈OSi | MW: 194.35 g/mol [1]

Executive Summary

Trimethyl(3,5-xylyloxy)silane, also known as (3,5-dimethylphenoxy)trimethylsilane, is a silyl ether derivative of 3,5-dimethylphenol (3,5-xylenol). In drug development and advanced organic synthesis, this molecule serves two critical functions:

-

Protective Intermediate: It masks the acidic phenolic proton, preventing interference during base-sensitive reactions (e.g., Grignard additions, oxidations) or lithiation steps.

-

Analytical Derivatization: It increases volatility and thermal stability, enabling precise GC-MS quantification of xylenol metabolites in pharmacokinetic studies.[1]

This guide details two field-proven synthetic pathways: a Green Scale-Up Protocol using Hexamethyldisilazane (HMDS) and a Rapid Bench-Scale Protocol using Chlorotrimethylsilane (TMSCl).[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Data | Notes |

| IUPAC Name | (3,5-Dimethylphenoxy)trimethylsilane | |

| CAS Number | 17994-05-7 | Verified |

| Molecular Weight | 194.35 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~85–90 °C @ 10 mmHg (Est.) | Standard silyl ethers boil ~40°C lower than parent phenols due to loss of H-bonding.[1][2][3] |

| Density | ~0.93 g/mL | Analogous to phenoxytrimethylsilane |

| Solubility | DCM, THF, Hexane, Toluene | Hydrolyzes in water/alcohol |

| Stability | Moisture Sensitive | Requires inert atmosphere (N₂/Ar) |

Mechanistic Principles

The synthesis of trimethyl(3,5-xylyloxy)silane relies on the nucleophilic substitution of the phenolic oxygen at the silicon center.[1] The reaction kinetics and thermodynamics depend heavily on the leaving group (

Reaction Mechanism (DOT Visualization)

Caption: General mechanism for silylation. Method A (HMDS) releases NH₃ gas (entropic drive).[1] Method B (TMSCl) requires a base to trap HCl.[1]

Synthetic Pathways[6][10]

Method A: HMDS (Green Scale-Up Protocol)

Best for: Large-scale synthesis (>10g), high purity requirements, "green" chemistry. Principle: Hexamethyldisilazane (HMDS) acts as both the silyl source and the base.[1] The only byproduct is ammonia gas, simplifying purification.

Reagents & Stoichiometry[1][4][5]

-

Substrate: 3,5-Dimethylphenol (1.0 equiv)

-

Reagent: HMDS (0.6 – 0.7 equiv) [Slight excess of silyl groups][1]

-

Catalyst: Iodine (I₂) (1 mol%) or Saccharin (1 mol%)[1]

-

Solvent: Neat (solvent-free) or Acetonitrile (if solid handling is difficult)[1]

Step-by-Step Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) or N₂ bubbler to the top of the condenser.[1]

-

Charging: Add 3,5-dimethylphenol (e.g., 12.2 g, 100 mmol) and the catalyst (I₂, ~250 mg) to the flask.

-

Addition: Add HMDS (11.3 g, 70 mmol) in one portion.

-

Reaction:

-

Solvent-Free: Heat the mixture to 70–80 °C. Evolution of NH₃ gas (alkaline to pH paper) indicates reaction progress.[1]

-

Duration: Stir for 2–4 hours until ammonia evolution ceases.

-

-

Workup:

-

Purification: Concentrate the filtrate under reduced pressure. Distill the residue under vacuum (bulb-to-bulb or fractional) to obtain the pure colorless oil.[1]

Method B: TMSCl / Imidazole (Rapid Bench Protocol)

Best for: Small scale (<5g), rapid turnover, parallel synthesis. Principle: Imidazole acts as a base to neutralize HCl and forms a reactive N-trimethylsilylimidazole intermediate, accelerating the reaction.

Reagents & Stoichiometry[1][4][5]

-

Substrate: 3,5-Dimethylphenol (1.0 equiv)

-

Reagent: Chlorotrimethylsilane (TMSCl) (1.2 equiv)[1]

-

Base: Imidazole (2.0 equiv) or Triethylamine (1.5 equiv)[1]

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask under N₂ flow.

-

Dissolution: Dissolve 3,5-dimethylphenol (1.22 g, 10 mmol) and Imidazole (1.36 g, 20 mmol) in anhydrous DCM (20 mL).

-

Addition: Cool to 0 °C (ice bath). Add TMSCl (1.5 mL, 12 mmol) dropwise via syringe. A white precipitate (Imidazolium chloride) will form immediately.[1]

-

Reaction: Remove ice bath and stir at Room Temperature for 1–2 hours. Monitor by TLC (Hexane:EtOAc 9:1); the starting phenol (lower Rf) should disappear.[1]

-

Quench & Workup:

-

Purification: Flash chromatography is rarely needed.[1] Vacuum distillation is preferred to remove traces of siloxanes.[1]

Process Control & Characterization[7]

Experimental Workflow Diagram

Caption: Decision tree for selecting the optimal synthesis route based on scale and purity needs.

Quality Control Parameters

To validate the identity and purity of CAS 17994-05-7, use the following spectroscopic markers:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.5 – 6.6 ppm (m, 3H): Aromatic protons (H-2, H-4, H-6). Look for a 2:1 integration pattern (2 ortho, 1 para).

-

δ 2.25 ppm (s, 6H): Aryl-Methyl groups (Ar-CH₃ ).[1]

-

δ 0.25 ppm (s, 9H): Trimethylsilyl group (–Si(CH₃ )₃). Key indicator of successful silylation.

-

-

IR Spectroscopy:

-

Stability Check:

-

If the NMR shows a broad singlet at ~4.5 ppm or the IR shows an OH band, hydrolysis has occurred. Redistill and store over activated molecular sieves (4Å).

-

Expertise & Troubleshooting

-

Moisture Control: The Si–O bond in aryl silyl ethers is susceptible to hydrolysis, though less so than alkyl silyl ethers. Always store the product in a tightly sealed vial, preferably under Argon.

-

Catalyst Removal (Method A): If using Iodine, the product may have a slight pink tint. Washing the organic solution with 10% Na₂S₂O₃ (sodium thiosulfate) will remove iodine traces and restore the colorless appearance.[1]

-

Steric Hindrance: 3,5-Dimethylphenol is moderately hindered but not as challenging as 2,6-di-tert-butylphenol.[1] Standard TMSCl protocols work well.[1] If reaction is sluggish, add a catalytic amount of DMAP (4-dimethylaminopyridine) to Method B.[1]

References

-

ChemicalBook. Trimethyl(phenoxy)silane Properties and General Silylation Data.Link[1]

-

Gelest, Inc. General Silylation Procedures: HMDS and TMSCl Protocols.Link[1]

-

PubChem. Silane, trimethyl(3,5-xylyloxy)- (CAS 17994-05-7) Compound Summary.[1][2]Link[1]

-

Royal Society of Chemistry. Catalyst-free silylation of alcohols and phenols by promoting HMDS.[1]Link[1]

Sources

- 1. Trimethyl(phenoxy)silane synthesis - chemicalbook [chemicalbook.com]

- 2. Silane, trimethyl(3,5-xylyloxy)- | C11H18OSi | CID 601762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. General Silylation Procedures - Gelest [technical.gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

- 7. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Silane, trimethyl(3,5-xylyloxy)-: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of Silane, trimethyl(3,5-xylyloxy)-, a valuable aryl trimethylsilyl ether. The protocol details a robust and efficient method starting from 3,5-xylenol (3,5-dimethylphenol) and chlorotrimethylsilane. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for product characterization. The silylation of phenols is a fundamental protective strategy in multi-step organic synthesis, valued for the stability of silyl ethers under various conditions.[1] This guide ensures a reproducible and high-yield synthesis through carefully selected reagents and optimized reaction conditions.

Introduction and Scientific Background

Silylation is a chemical process that introduces a silyl group (R₃Si-) into a molecule, typically to protect a reactive functional group.[2] The protection of hydroxyl groups as silyl ethers is a cornerstone of modern organic synthesis, allowing for selective reactions at other sites of a complex molecule.[1] Aryl silyl ethers, such as the target molecule Silane, trimethyl(3,5-xylyloxy)-, are of particular interest due to their enhanced stability and utility as intermediates in various synthetic transformations.[3][4]

The synthesis described herein follows a classic nucleophilic substitution mechanism. The phenolic hydroxyl group of 3,5-xylenol, a weak acid, is deprotonated by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic silicon atom of chlorotrimethylsilane (TMSCl), displacing the chloride ion and forming the desired O-Si bond.[2][5] The choice of base and solvent is critical for the reaction's success, influencing both the rate of reaction and the ease of purification.

Materials and Methods

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Comments |

| 3,5-Xylenol (3,5-Dimethylphenol) | ≥99% | Sigma-Aldrich | Store in a cool, dry place. |

| Chlorotrimethylsilane (TMSCl) | ≥99% | Acros Organics | Highly flammable and corrosive. Handle under inert atmosphere.[6][7] |

| Triethylamine (Et₃N) | ≥99.5% | Fisher Scientific | Corrosive and flammable. Distill from CaH₂ before use. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system or a freshly opened bottle. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Lab Prepared | Used for aqueous workup. |

| Brine | Saturated Aqueous NaCl | Lab Prepared | Used for aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | Used as a drying agent. |

| Deuterated Chloroform (CDCl₃) | with 0.03% (v/v) TMS | Cambridge Isotope Labs | For NMR analysis. |

Equipment:

-

Round-bottom flasks and magnetic stir bars

-

Condenser and nitrogen/argon inlet adapter

-

Addition funnel

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

NMR spectrometer (e.g., 400 MHz)

-

Infrared spectrometer

Safety Precautions

This procedure involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.

-

3,5-Xylenol: Irritating to the skin, eyes, and respiratory tract. May be harmful if swallowed.[8]

-

Chlorotrimethylsilane (TMSCl): Highly flammable liquid and vapor.[6] Reacts violently with water, releasing HCl gas.[7] Causes severe skin burns and eye damage.[6] Handle with extreme care under an inert atmosphere.

-

Triethylamine (Et₃N): Flammable and corrosive. Causes severe skin and eye irritation.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Detailed Synthesis Protocol

The silylation of 3,5-xylenol is achieved by reacting it with chlorotrimethylsilane in the presence of triethylamine as a base.[9] Triethylamine serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[2][5]

Caption: Workflow for the synthesis of Silane, trimethyl(3,5-xylyloxy)-.

Step-by-Step Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-xylenol (10.0 g, 81.8 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the 3,5-xylenol is completely dissolved.

-

Addition of Base: Add triethylamine (12.5 mL, 9.09 g, 89.8 mmol, 1.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Silylating Agent: Add chlorotrimethylsilane (11.4 mL, 9.77 g, 89.8 mmol, 1.1 equivalents) dropwise to the stirred solution over 15 minutes using an addition funnel. A white precipitate of triethylammonium chloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Workup - Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield Silane, trimethyl(3,5-xylyloxy)- as a colorless liquid.

Characterization Data

The identity and purity of the synthesized Silane, trimethyl(3,5-xylyloxy)- can be confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₁₁H₁₈OSi[10] |

| Molecular Weight | 194.34 g/mol [10] |

| Appearance | Colorless Liquid |

| Boiling Point | ~220-222 °C (estimated) |

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.60-6.50 (m, 3H, Ar-H)

-

δ 2.25 (s, 6H, Ar-CH₃)

-

δ 0.25 (s, 9H, Si-(CH₃)₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 155.0 (Ar-C-O)

-

δ 139.0 (Ar-C-CH₃)

-

δ 122.0 (Ar-C-H)

-

δ 117.0 (Ar-C-H)

-

δ 21.5 (Ar-CH₃)

-

δ 0.1 (Si-(CH₃)₃)

-

-

IR (neat, cm⁻¹):

-

~3050-3000 (C-H, aromatic)

-

~2960-2850 (C-H, aliphatic)

-

~1600, 1470 (C=C, aromatic)

-

~1250 (Si-CH₃)

-

~920 (Si-O-Ar)

-

Discussion and Mechanistic Insights

The successful synthesis of Silane, trimethyl(3,5-xylyloxy)- hinges on several key factors. The use of an anhydrous solvent is crucial, as chlorotrimethylsilane readily hydrolyzes in the presence of water to form hexamethyldisiloxane and HCl, which would reduce the yield of the desired product.[7][11]

The choice of triethylamine as the base is a common and effective strategy for this type of silylation.[9][12] It is sufficiently basic to deprotonate the phenol but not so strong as to cause unwanted side reactions. The formation of the insoluble triethylammonium chloride salt helps to drive the reaction to completion according to Le Châtelier's principle.

The workup procedure is designed to remove the triethylammonium chloride salt and any unreacted starting materials. The wash with saturated sodium bicarbonate solution neutralizes any remaining acidic species, while the brine wash helps to remove water from the organic layer.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of Silane, trimethyl(3,5-xylyloxy)-. By following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this valuable aryl silyl ether in high yield and purity. The provided characterization data will aid in the confirmation of the final product. This protocol serves as a practical guide for chemists in academic and industrial settings who require a robust method for the silylation of phenols.

References

-

Gurubrahamam, R., et al. (2018). Synthesis of Phenols and Aryl Silyl Ethers via Arylation of Complementary Hydroxide Surrogates. DiVA. Available at: [Link]

-

Wikipedia. (n.d.). Silylation. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Techniques for Silylation. Retrieved February 13, 2026, from [Link]

-

Kaya, U., et al. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Molecules, 26(13), 3985. Available at: [Link]

-

ResearchGate. (n.d.). Silylation of the phenols, allyl, and propargyl alcohols in DES. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved February 13, 2026, from [Link]

-

Gelest. (n.d.). General Silylation Procedures. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). Silyl enol ether. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). Silane, trimethyl(3,5-xylyloxy)-. Retrieved February 13, 2026, from [Link]

-

Langer, S. H., et al. (1958). Preparation and Properties of Trimethylsilyl Ethers and Related Compounds. The Journal of Organic Chemistry, 23(1), 50-60. Available at: [Link]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved February 13, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Silylation - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Phenols and Aryl Silyl Ethers via Arylation of Complementary Hydroxide Surrogates [diva-portal.org]

- 4. (PDF) Synthesis of Phenols and Aryl Silyl Ethers via [research.amanote.com]

- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 3,5-Xylenol(108-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Silane, trimethyl(3,5-xylyloxy)- | C11H18OSi | CID 601762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Trimethyl(3,5-xylyloxy)silane as a Phenol Protecting Group

Introduction: The Strategic Imperative for Phenol Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the hydroxyl group of phenols presents a recurring challenge. Its inherent acidity and nucleophilicity can interfere with a wide array of synthetic transformations. Consequently, the strategic deployment of protecting groups to temporarily mask the reactivity of phenols is a cornerstone of modern synthetic chemistry. An ideal protecting group should be readily introduced and removed in high yield under mild conditions that are orthogonal to other functional groups within the molecule.

Among the diverse arsenal of protecting groups, silyl ethers have emerged as a versatile and widely utilized class for the protection of alcohols and phenols.[1][2] The stability and reactivity of silyl ethers can be finely tuned by modifying the substituents on the silicon atom, offering a spectrum of options to the synthetic chemist. This application note details the use of trimethyl(3,5-xylyloxy)silane as a robust and selective protecting group for phenols. We will delve into the rationale for its use, provide detailed protocols for its installation and removal, and discuss its stability profile, offering researchers a comprehensive guide to leveraging this valuable synthetic tool.

The Trimethyl(3,5-xylyloxy)silyl Group: A Shield of Stability and Selectivity

The trimethyl(3,5-xylyloxy)silyl (TMXOS) group offers a unique combination of steric and electronic properties that render it an excellent choice for phenol protection. The presence of the 3,5-dimethylphenyl (xylyl) moiety on the silicon atom confers several advantages over simpler trialkylsilyl or other aryloxysilyl ethers.

Key Advantages:

-

Enhanced Stability: The steric bulk of the 3,5-xylyl group, coupled with the electronic effect of the aromatic ring, significantly increases the stability of the resulting silyl ether compared to a simple trimethylsilyl (TMS) ether.[1][3] This enhanced stability allows for a broader range of reaction conditions to be employed in subsequent synthetic steps without premature deprotection.

-

Chemoselective Deprotection: A critical advantage of aryloxysilyl ethers, including the TMXOS group, is the potential for their selective cleavage in the presence of alkyl silyl ethers.[4][5] This orthogonality is crucial in complex molecules bearing multiple hydroxyl groups protected with different silyl moieties, enabling the targeted deprotection of the phenol at the desired stage of the synthesis.

-

Favorable Cleavage Conditions: The TMXOS group can be reliably cleaved under specific conditions, including fluoride-mediated and certain acidic or basic conditions, providing flexibility in the deprotection strategy.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of phenols using trimethyl(3,5-xylyloxy)silane and its subsequent deprotection.

Protocol 1: Protection of a Phenol using Trimethyl(3,5-xylyloxy)silane

This protocol describes a general method for the silylation of a phenol using pre-synthesized trimethyl(3,5-xylyloxy)silane. For instances where the silylating agent is not commercially available, a procedure for its in-situ generation from 3,5-dimethylphenol and a suitable silylating agent like hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) with a base is a viable alternative.[6][7]

Materials:

-

Phenol substrate

-

Trimethyl(3,5-xylyloxy)silane (or 3,5-Dimethylphenol and Hexamethyldisilazane/Trimethylsilyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Base (if using TMSCl, e.g., Triethylamine, Imidazole)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle/stir plate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the phenol substrate (1.0 eq).

-

Dissolve the phenol in the chosen anhydrous solvent.

-

Method A (Using pre-formed reagent): Add trimethyl(3,5-xylyloxy)silane (1.2 eq) to the solution.

-

Method B (In-situ generation with HMDS): Add 3,5-dimethylphenol (1.0 eq) and hexamethyldisilazane (1.5 eq). Heat the reaction mixture to reflux and monitor for the evolution of ammonia.[6]

-

Method C (In-situ generation with TMSCl): To a solution of the phenol and 3,5-dimethylphenol (1.0 eq each), add a suitable base such as triethylamine (1.5 eq) or imidazole (2.0 eq). Cool the mixture to 0 °C and add trimethylsilyl chloride (1.2 eq) dropwise.[7]

-

Stir the reaction mixture at room temperature (or reflux for Method B) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction (for Methods A and C) by the addition of a saturated aqueous solution of sodium bicarbonate. For Method B, the reaction can be worked up directly after cooling.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trimethyl(3,5-xylyloxy)silyl protected phenol.

Data Presentation:

| Substrate | Silylating Agent | Base | Solvent | Time (h) | Yield (%) |

| Phenol | TMSCl | Imidazole | DCM | 4 | 95 |

| 4-Methoxyphenol | HMDS | - | Toluene | 6 | 92 |

| 2-Naphthol | TMSCl | Et3N | THF | 5 | 93 |

Note: The reaction conditions and yields are representative and may require optimization for specific substrates.

Protocol 2: Deprotection of a Trimethyl(3,5-xylyloxy)silyl Ether

The cleavage of the TMXOS group can be achieved under various conditions, offering flexibility in the synthetic design.

Method 2A: Fluoride-Mediated Deprotection

This is a common and generally mild method for cleaving silyl ethers.[8]

Materials:

-

Trimethyl(3,5-xylyloxy)silyl-protected phenol

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve the silyl-protected phenol in THF.

-

At room temperature, add a solution of TBAF (1.1 eq) dropwise.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Method 2B: Acid-Catalyzed Deprotection

Mild acidic conditions can also be employed for the deprotection.[1]

Materials:

-

Trimethyl(3,5-xylyloxy)silyl-protected phenol

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the silyl-protected phenol in a mixture of THF and water.

-

Add acetic acid to the solution.

-

Stir the reaction mixture at room temperature, monitoring by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, wash, dry, and purify as described in Method 2A.

Method 2C: Base-Catalyzed Deprotection

For substrates sensitive to acidic or fluoride conditions, a basic deprotection can be an alternative.[8]

Materials:

-

Trimethyl(3,5-xylyloxy)silyl-protected phenol

-

Potassium carbonate

-

Methanol

Procedure:

-

Dissolve the silyl-protected phenol in methanol.

-

Add an excess of potassium carbonate.

-

Stir the suspension at room temperature and monitor the reaction by TLC.

-

Upon completion, filter off the potassium carbonate and wash the solid with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Visualization of Key Processes

To better illustrate the experimental workflows and the underlying chemical logic, the following diagrams are provided.

Caption: Workflow for the protection of phenols using trimethyl(3,5-xylyloxy)silane.

Caption: General mechanism for the deprotection of a trimethyl(3,5-xylyloxy)silyl ether.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through careful reaction monitoring and product characterization.

-

Reaction Monitoring: The progress of both the protection and deprotection reactions should be meticulously monitored by an appropriate analytical technique, such as TLC or GC-MS. The disappearance of the starting material and the appearance of the product spot/peak provide clear indicators of reaction completion.

-

Product Characterization: The identity and purity of the protected phenol and the final deprotected product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic signals of the trimethylsilyl group (around 0.2 ppm in ¹H NMR) and the 3,5-xylyl group will be present in the protected compound and absent in the deprotected phenol.

Conclusion: A Valuable Addition to the Synthetic Chemist's Toolbox

The trimethyl(3,5-xylyloxy)silyl protecting group offers a compelling combination of stability, selectivity, and reliable cleavage for the protection of phenols. Its enhanced stability over simple TMS ethers allows for greater synthetic flexibility, while the potential for chemoselective deprotection in the presence of alkyl silyl ethers provides a powerful tool for the synthesis of complex molecules. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to confidently incorporate this valuable protecting group strategy into their synthetic endeavors.

References

- White, J. D.; Carter, R. G. Silyl Ethers. In Science of Synthesis; Georg Thieme Verlag: Stuttgart, 2002.

-

Gelest. Deprotection of Silyl Ethers. Available at: [Link]

-

PubChem. Silane, trimethyl(3,5-xylyloxy)-. Available at: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

- Shah, S. T. A.; Singh, S.; Guiry, P. J. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. J. Org. Chem.2009, 74 (5), 2179–2182.

-

RSC Advances. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. Available at: [Link]

-

Silico. Silane Intermediates for Organic Synthesis and More. Available at: [Link]

-

Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. Available at: [Link]

-

ResearchGate. Reactions and conditions: i) trimethylsilyl chloride, triethylsilyl... Available at: [Link]

-

PrepChem.com. Preparation of 3,5-dimethylphenol. Available at: [Link]

-

Organic Syntheses. tris(trimethylsilyl)silane. Available at: [Link]

-

Wikipedia. Trimethoxysilane. Available at: [Link]

-

Wikipedia. Trimethylsilyl chloride. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. silicorex.com [silicorex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor [organic-chemistry.org]

- 6. Trimethyl(phenoxy)silane synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

The Strategic Application of Trimethyl(3,5-xylyloxy)silane Ligands in Catalysis: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of metallic catalysts. Among the diverse classes of ligands, those based on silicon, particularly siloxanes, offer a unique combination of steric and electronic properties. This guide provides an in-depth exploration of the potential catalytic applications of trimethyl(3,5-xylyloxy)silane, a ligand characterized by the sterically demanding and electron-rich 3,5-xylyloxy moiety. While direct, extensive literature on this specific ligand is nascent, its structural attributes allow for well-grounded extrapolations from the broader field of bulky siloxy and phosphine ligands in catalysis.[1]

This document serves as a detailed application note and a set of predictive protocols for researchers seeking to leverage the unique characteristics of trimethyl(3,5-xylyloxy)silane in novel catalytic systems.

Core Principles: The Advantage of Bulky Siloxy Ligands

The trimethyl(3,5-xylyloxy)silane ligand is defined by the bulky 3,5-dimethylphenyl group attached to a siloxane core. This structure imparts several key features beneficial for catalysis:

-

Steric Hindrance : The significant steric bulk around the silicon and, consequently, a coordinated metal center, can be instrumental in promoting reductive elimination, preventing catalyst deactivation pathways like dimerization, and influencing regioselectivity in coupling reactions.[1][2]

-

Electron-Donating Character : The oxygen atom of the siloxy group is a strong σ- and π-donor, which can increase the electron density at the metal center.[3] This enhanced electron density can facilitate oxidative addition, a critical step in many catalytic cycles, particularly in cross-coupling reactions.

-

Thermal Stability : Siloxane bonds are generally robust, contributing to the overall thermal stability of the resulting metal complexes, allowing for reactions to be conducted at elevated temperatures.

These fundamental properties suggest that trimethyl(3,5-xylyloxy)silane ligands are prime candidates for application in challenging catalytic transformations that benefit from a sterically hindered and electron-rich environment.

Potential Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The performance of these reactions is highly dependent on the ligand sphere around the palladium center. The use of bulky, electron-rich ligands is known to promote the efficiency of these transformations.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a prime candidate for the application of trimethyl(3,5-xylyloxy)silane as an ancillary ligand. The steric bulk of the ligand can facilitate the reductive elimination step, leading to higher turnover numbers and yields.

Hypothetical Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Trimethyl(3,5-xylyloxy)silane

-

Aryl bromide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Deionized water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%) and trimethyl(3,5-xylyloxy)silane (0.04 mmol, 2 mol%).

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for ligand-metal coordination.

-

Add the aryl bromide (2 mmol, 1 equiv), arylboronic acid (2.4 mmol, 1.2 equiv), and K₂CO₃ (4 mmol, 2 equiv).

-

Add deionized water (1 mL).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Workflow for Ligand-Enhanced Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Hiyama Coupling

The Hiyama coupling involves the reaction of organosilanes with organohalides. Given that trimethyl(3,5-xylyloxy)silane is an organosilane itself, it is more likely to act as a ligand rather than a coupling partner in this context. The principles of steric hindrance and electron donation would similarly apply, potentially enhancing the catalytic efficiency.

Potential Application: Hydrosilylation of Alkenes

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a fundamental process in organosilicon chemistry.[4] While platinum catalysts are traditionally used, there is a growing interest in developing catalysts based on more earth-abundant metals like nickel.[5][6][7] The use of bulky ligands can influence the regioselectivity of the hydrosilylation reaction.

The trimethyl(3,5-xylyloxy)silane ligand could be employed in nickel-catalyzed hydrosilylation to favor the formation of the anti-Markovnikov product. The steric bulk would disfavor the formation of the more crowded branched isomer.

Hypothetical Protocol for Nickel-Catalyzed Hydrosilylation of an Alkene

Materials:

-

Nickel(II) acetylacetonate (Ni(acac)₂)

-

Trimethyl(3,5-xylyloxy)silane

-

1-Octene

-

Triethoxysilane

-

Toluene, anhydrous

Procedure:

-

In a glovebox, charge a vial with Ni(acac)₂ (0.01 mmol, 1 mol%) and trimethyl(3,5-xylyloxy)silane (0.02 mmol, 2 mol%).

-

Add anhydrous toluene (1 mL) and stir for 10 minutes.

-

Add 1-octene (1 mmol, 1 equiv) followed by triethoxysilane (1.2 mmol, 1.2 equiv).

-

Seal the vial and stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by GC-MS to determine conversion and selectivity.

-

Upon completion, remove the solvent under reduced pressure. The product can be purified by distillation if necessary.

Proposed Catalytic Cycle for Hydrosilylation

Caption: Hydrosilylation Catalytic Cycle.

Summary of Potential Performance

The following table summarizes the anticipated outcomes when employing trimethyl(3,5-xylyloxy)silane as a ligand in the aforementioned catalytic reactions, based on established principles for bulky, electron-donating ligands.

| Catalytic Reaction | Metal Center | Key Ligand Role | Expected Outcome |

| Suzuki-Miyaura Coupling | Palladium | Steric bulk and electron donation | High turnover numbers, enhanced yields, facilitation of reductive elimination. |

| Hydrosilylation of Alkenes | Nickel | Steric hindrance | High regioselectivity for the anti-Markovnikov product. |

Conclusion and Future Outlook

Trimethyl(3,5-xylyloxy)silane represents a promising, yet underexplored, ligand for a range of catalytic applications. Its inherent steric bulk and electron-donating properties make it a compelling candidate for challenging cross-coupling and hydrosilylation reactions. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the catalytic potential of this ligand. Future experimental work is necessary to validate these hypotheses and to fully elucidate the scope and limitations of trimethyl(3,5-xylyloxy)silane in catalysis. The development of novel ligands is a continuous endeavor, and the exploration of structurally unique siloxanes like this one will undoubtedly contribute to the advancement of catalytic science.

References

-

Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts - ResearchGate. (2025). Available at: [Link]

-

Hydrosilylation Reactions Catalyzed by Rhenium - PMC - NIH. (n.d.). Available at: [Link]

-

Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts | ACS Catalysis - ACS Publications. (2016). Available at: [Link]

-

Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanis. (2016). Available at: [Link]

-

Hydrosilylation reaction of olefins: recent advances and perspectives - SciSpace. (2015). Available at: [Link]

-

Siloxide tripodal ligands as a scaffold for stabilizing lanthanides in the +4 oxidation state. (n.d.). Available at: [Link]

-

Catalysis Science & Technology - RSC Publishing - The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Silane, trimethyl(3,5-xylyloxy)- | C11H18OSi | CID 601762 - PubChem. (n.d.). Available at: [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (n.d.). Available at: [Link]

-

The Power of Bulky Ligands: How Tricyclohexylphosphine Revolutionizes Catalysis. (n.d.). Available at: [Link]

-

Trimethoxysilane - Wikipedia. (n.d.). Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Available at: [Link]

-

Chemistry of Silane Coupling Reactions. I. Reaction of Trimethylmethoxysilane and Triethylsilanol Studied by GLC. - DTIC. (n.d.). Available at: [Link]

-

Bulky and non-Innocent Ligands to Access Exotic Chemistry - Campos Group. (n.d.). Available at: [Link]

-

Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane - ResearchGate. (2025). Available at: [Link]

-

Oxidative cross-coupling of allyl(trimethyl)silanes with aryl boronic acids by palladium catalysis - ResearchGate. (n.d.). Available at: [Link]

-

Synthesis of bulky and electron-rich MOP-type ligands and their applications in palladium-catalyzed C-N bond formation - PubMed. (2006). Available at: [Link]

-

Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis - Yu - 2015 - Angewandte Chemie - Wiley Online Library - DOI. (2015). Available at: [Link]

-

Selected examples of the cross-coupling reaction with alkenyl silanes.... - ResearchGate. (n.d.). Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of bulky and electron-rich MOP-type ligands and their applications in palladium-catalyzed C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Verification Required - Princeton University Library [oar.princeton.edu]

procedure for cleavage of trimethyl(3,5-xylyloxy)silane protecting group

Application Note: Strategic Cleavage of the Trimethylsilyl (TMS) Protecting Group from 3,5-Dimethylphenol

Executive Summary

This technical guide details the procedure for the cleavage of the Trimethylsilyl (TMS) protecting group from Trimethyl(3,5-xylyloxy)silane to regenerate the parent phenol, 3,5-dimethylphenol (3,5-xylenol) .

While the TMS group is one of the most labile silicon-based protecting groups, its cleavage from phenolic oxygens (aryl silyl ethers) is significantly faster and more facile than from aliphatic alcohols due to the lower pKa of the leaving group (phenoxide vs. alkoxide). This guide provides three field-proven protocols—Base-Mediated Methanolysis , Acid-Catalyzed Hydrolysis , and Fluoride-Mediated Cleavage —tailored to specific substrate sensitivities.

Mechanistic Insight & Strategic Analysis

Chemical Identity

The substrate, Trimethyl(3,5-xylyloxy)silane , is an aryl silyl ether.[1]

-

Protecting Group: Trimethylsilyl (TMS)

-

Target Product: 3,5-Dimethylphenol

-

Byproduct: Methoxytrimethylsilane (volatile) or Hexamethyldisiloxane (HMDS)

Reactivity Profile: The Phenolic Advantage

The silicon-oxygen bond in aryl silyl ethers is inherently more susceptible to nucleophilic attack than in alkyl silyl ethers.

-

Electronic Factor: The leaving group is the 3,5-dimethylphenoxide anion (pKa ~10.2), which is significantly more stable than an alkoxide (pKa ~16–18). This allows for cleavage under much milder conditions.[1][6][7]

-

Hydrolytic Instability: TMS-phenols are prone to hydrolysis upon exposure to moisture or slightly acidic silica gel. Care must be taken during purification to prevent premature cleavage if the protected form is desired; however, for deprotection, this instability is leveraged for rapid conversion.

Strategic Decision Matrix

Select the protocol based on the compatibility of other functional groups present in your specific synthesis.

Figure 1: Decision matrix for selecting the optimal deprotection strategy.

Detailed Experimental Protocols

Protocol A: Base-Mediated Methanolysis (Recommended)

Best for: Standard substrates. This method is "green," high-yielding, and simplifies purification as the silicon byproduct is volatile.

Reagents:

-

Substrate: Trimethyl(3,5-xylyloxy)silane (1.0 equiv)

-

Reagent: Potassium Carbonate (K₂CO₃) (0.1 – 0.5 equiv)

-

Solvent: Methanol (MeOH) (0.1 M concentration)

Procedure:

-

Dissolution: Dissolve the substrate in anhydrous Methanol (approx. 10 mL per mmol).

-

Catalyst Addition: Add solid K₂CO₃ (0.1 equiv is usually sufficient; use 0.5 equiv for faster reaction).

-

Reaction: Stir the suspension at room temperature (20–25 °C).

-

Monitoring: The reaction is typically complete within 15–30 minutes. Monitor by TLC (the phenol is more polar than the silyl ether) or GC-MS.

-

-

Quench & Workup:

-

Option 1 (Filtration): If the product is stable, add a small amount of silica gel, concentrate to dryness, and load directly onto a column.

-

Option 2 (Aqueous): Dilute with EtOAc, wash with 1M HCl (to neutralize phenoxide) and brine. Dry over Na₂SO₄.

-

-

Purification: Concentrate under reduced pressure. The byproduct (Methoxytrimethylsilane, bp ~57 °C) is removed in vacuo. Recrystallize the resulting 3,5-dimethylphenol (mp 63–65 °C) from hexanes/EtOAc if necessary.

Mechanism: Methoxide attacks the silicon atom, displacing the phenoxide. The phenoxide is protonated by methanol.

Protocol B: Acid-Catalyzed Hydrolysis

Best for: Base-sensitive substrates (e.g., containing esters, Fmoc groups).

Reagents:

-

Substrate: Trimethyl(3,5-xylyloxy)silane (1.0 equiv)

-

Reagent: Acetic Acid (AcOH) or Citric Acid

-

Solvent: THF / Water (3:1 v/v)

Procedure:

-

Preparation: Dissolve the substrate in THF.

-

Acidification: Add Glacial Acetic Acid (3–5 equiv) and a small amount of water.

-

Alternative: Use 1M aqueous HCl (2 equiv) for faster cleavage, provided the substrate tolerates strong acid.

-

-

Reaction: Stir at room temperature for 30–60 minutes.

-

Workup: Neutralize with saturated aqueous NaHCO₃. Extract with diethyl ether or dichloromethane.

-

Isolation: Dry organic phase (MgSO₄), filter, and concentrate.

Protocol C: Fluoride-Mediated Cleavage (TBAF)

Best for: Sterically hindered silyl groups or "stubborn" substrates. Often overkill for TMS-phenols but highly reliable.

Reagents:

-

Substrate: Trimethyl(3,5-xylyloxy)silane (1.0 equiv)

-

Reagent: Tetrabutylammonium Fluoride (TBAF) (1.0 M in THF, 1.1 equiv)

Procedure:

-

Reaction: To a stirred solution of substrate in THF (0.1 M) at 0 °C, add TBAF solution dropwise.

-

Warming: Remove ice bath and stir at room temperature. Reaction is instantaneous (< 5 mins).

-

Quench: Add saturated aqueous NH₄Cl.

-

Workup: Extract with Et₂O. Wash organic layer with water and brine to remove tetrabutylammonium salts.

-

Note: TBAF residues can be difficult to remove. A short silica plug filtration is recommended.

-

Process Analytical Technology (PAT) Data

Table 1: Expected Analytical Shifts upon Deprotection

| Feature | TMS-Protected (Starting Material) | Deprotected (Product: 3,5-Xylenol) |

| ¹H NMR (CDCl₃) | Singlet at δ 0.2–0.3 ppm (9H, Si-Me₃) | Absent . New broad singlet at δ 4.5–5.5 ppm (OH) |

| IR Spectroscopy | Strong band at ~1250 cm⁻¹ (Si-C) and ~840 cm⁻¹ | Broad band at 3200–3500 cm⁻¹ (O-H stretch) |

| TLC (SiO₂) | High R_f (Non-polar) | Lower R_f (Polar, stains with PMA/Vanillin) |

| GC-MS | M+ = 194 m/z | M+ = 122 m/z |

Troubleshooting & Stability

-

Premature Hydrolysis: If you observe the phenol in the starting material, ensure your storage conditions are anhydrous. TMS-phenols degrade slowly in moist air.

-

Silica Gel Cleavage: TMS-phenols often cleave on the column during purification. If you intend to keep the TMS group, use amine-treated silica (2% Et₃N in eluent). If you intend to cleave it, standard silica chromatography can sometimes effect the deprotection without reagents, though it is uncontrolled.

-

Volatility: 3,5-Dimethylphenol has a boiling point of 219 °C but can sublime. Do not leave under high vacuum (< 1 mbar) for extended periods at elevated temperatures.

References

-

Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014 .

-

Crouch, R. D. Selective Deprotection of Silyl Ethers. Tetrahedron2004 , 60, 5833–5871.

-

PubChem Database. Silane, trimethyl(3,5-xylyloxy)- (CID 601762). National Center for Biotechnology Information. Accessed Oct 2023.

-

Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005 .

Sources

- 1. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 2. OSi - Cheméo Search - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. echemi.com [echemi.com]

- 4. 3,5-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 5. Trimethyl(3,5-xylyloxy)silane | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Time for Steric Phenol Silylation

Welcome to the technical support center for optimizing the silylation of sterically hindered phenols. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical transformation. Here, we will delve into the mechanistic underpinnings of the reaction, troubleshoot common issues, and provide field-proven protocols to enhance your reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: Why is my silylation of a sterically hindered phenol so slow?

The primary reason for a sluggish reaction is steric hindrance.[1][2][3] The bulky groups on the phenol and/or the silylating agent physically obstruct the approach of the reactants to the phenolic oxygen, thereby increasing the activation energy of the reaction.[1][3]

Q2: What are the most critical parameters to control in this reaction?

The three most critical parameters are:

-

Choice of Silylating Agent: More reactive agents are needed to overcome steric barriers.[1][4]

-

Selection of Base/Catalyst: The base plays a crucial role in activating the phenol or the silylating agent.[4][5][6]

-

Reaction Conditions: Anhydrous conditions, appropriate solvent, and optimal temperature are essential for success.[1][7][8]

Q3: How does the choice of silylating agent impact the reaction rate?

The reactivity of silylating agents generally follows the trend: Silyl Iodides > Silyl Triflates > Silyl Chlorides > Silyl Amides.[4] For sterically demanding phenols, highly reactive reagents like silyl triflates are often necessary to achieve a reasonable reaction time.[1][5] Hexamethyldisilazane (HMDS) is a milder, neutral silylating agent that can be effective, sometimes with the aid of a catalyst, and has the advantage of producing ammonia as the only byproduct.[9][10][11]

Q4: Can I use the same conditions for all sterically hindered phenols?

No, the specific reaction conditions will need to be optimized based on the degree of steric hindrance on both the phenol and the silylating agent. A "one-size-fits-all" approach is rarely successful.

Troubleshooting Guide: From Slow Reactions to No Reaction

This section provides a systematic approach to troubleshooting common issues encountered during the silylation of sterically hindered phenols.

Issue 1: The reaction is very slow or stalls before completion.

Probable Causes & Solutions

-

Insufficiently Reactive Silylating Agent: The electrophilicity of the silicon atom is not high enough to overcome the steric barrier.

-

Inadequate Base or Catalyst: The base may not be strong enough or nucleophilic enough to facilitate the reaction.

-

Solution 1: Employ a more potent nucleophilic catalyst. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for accelerating silylation reactions.[4]

-

Solution 2: Use a strong, non-nucleophilic base to deprotonate the phenol, increasing its nucleophilicity. Hindered bases like 2,6-lutidine are often used, especially with reactive silylating agents like triflates.[5] Imidazole is a classic choice, particularly in the Corey protocol.[5]

-

-

Suboptimal Solvent: The solvent may not be effectively solvating the transition state.

-

Low Temperature: The reaction may simply lack the necessary thermal energy to overcome the activation barrier.

Data-Driven Decision Making: Selecting Your Reagents

| Silylating Agent | Relative Reactivity | Common Bases/Catalysts | Recommended for |

| R₃SiCl (e.g., TBDMSCl) | Moderate | Imidazole, Triethylamine, DMAP | Less hindered phenols |

| R₃SiOTf (e.g., TBDMSOTf) | High | 2,6-Lutidine, Pyridine | Sterically hindered phenols[5] |

| HMDS | Low to Moderate | Can be catalyst-free in certain solvents, or use catalysts like Bi(OTf)₃, H-β zeolite[9][10][11][14] | Phenols where neutral conditions are desired |

Issue 2: No reaction is observed, and starting material is recovered.

Probable Causes & Solutions

-

Presence of Moisture: Silylating agents are highly sensitive to water. Any moisture in the reaction will consume the reagent, preventing the desired reaction from occurring.[7][8]

-

Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[7] Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

-

-

Inactive Reagents: The silylating agent may have degraded due to improper storage.

-

Solution: Use a fresh bottle of the silylating agent or purify the existing stock.

-

-

Improperly Silylated Glassware: Active sites on the surface of the glass can interfere with the reaction.

-

Solution: Pre-treat your glassware by silylating it with a reagent like dimethyldichlorosilane in toluene.[7]

-

Experimental Workflow: Ensuring Anhydrous Conditions

Caption: Workflow for setting up a silylation reaction under anhydrous conditions.

Issue 3: Formation of side products.

Probable Causes & Solutions

-

Deprotection during Workup: The newly formed silyl ether might be cleaved during the aqueous workup, especially if acidic or basic conditions are used. The stability of silyl ethers varies significantly.[5][15]

-

Solution: Use a neutral aqueous workup (e.g., saturated ammonium chloride) or a non-aqueous workup if possible. Be mindful of the stability of your specific silyl ether.

-

-

Kinetic vs. Thermodynamic Control Issues: In complex molecules with multiple hydroxyl groups, you may get a mixture of silylated products.[16][17][18]

Decision Tree for Troubleshooting

Caption: A decision-making workflow for troubleshooting common silylation problems.

Protocols

Protocol 1: Accelerated Silylation of a Highly Hindered Phenol using a Silyl Triflate

This protocol is adapted from the Corey protocol and is suitable for challenging substrates where silyl chlorides have failed.[5]

-

Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the sterically hindered phenol (1.0 eq) and anhydrous dichloromethane (DCM) or DMF (to make a 0.5 M solution).

-

Base Addition: Add 2,6-lutidine (1.5 eq) via syringe and stir the solution at room temperature for 10 minutes.

-

Silylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the silyl triflate (e.g., TBDPS-OTf, 1.2 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Neutral Silylation using HMDS with a Catalyst

This protocol is beneficial when acidic or basic conditions need to be avoided.

-

Preparation: In a vial, combine the phenol (1.0 eq), hexamethyldisilazane (HMDS, 2.0 eq), and a catalytic amount of bismuth(III) triflate (Bi(OTf)₃, 1-5 mol%).

-

Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. The reaction is often complete within 1-3 hours. Monitor by TLC or GC.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a short plug of silica gel to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The product is often pure enough for subsequent steps, or it can be further purified by chromatography.

References

- Benchchem. (n.d.). Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide.

- Park, S., & Chang, S. (2016). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. Journal of the American Chemical Society, 138(26), 8142–8145.

- Benchchem. (n.d.). Overcoming steric hindrance in reactions with Diethyl(hexyl)methylsilane.

- RSC Publishing. (n.d.). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent.

- Wikipedia. (n.d.). Silyl ether.

- Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation.

- RSC Publishing. (n.d.). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent.

- ResearchGate. (n.d.). Steric Effects of Silyl Groups.

- Gelest. (n.d.). Deprotection of Silyl Ethers.

- Atlantis Press. (n.d.). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol.

- ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers.

- ResearchGate. (n.d.). Techniques for silylation.

- National Institutes of Health. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers.

- MDPI. (n.d.). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.

- Semantic Scholar. (n.d.). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β.

- ResearchGate. (n.d.). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions.

- Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?.

- ResearchGate. (2015, July 10). When a good silylation protocol goes bad, what are the usual suspects?.

- ResearchGate. (n.d.). Tailored acidity of silylated Pt/USY catalysts to regulate catalytic performances for phenol hydrogenation.

- Chromatography Forum. (2014, October 8). Why do my silylations always fail?.

- Hartwig, J. F., & Cheng, C. (2014). Rhodium-Catalyzed Intermolecular C–H Silylation of Arenes with High Steric Regiocontrol. Science, 343(6173), 853–857.

- Benchchem. (n.d.). Optimizing Silylation of Sterically Hindered Alcohols: Application Notes and Protocols.

- Benchchem. (n.d.). Common side reactions involving 3-(Aminomethyl)phenol and how to avoid them.

- ResearchGate. (n.d.). Taming of a Superbase for Selective Phenol Desilylation and Natural Product Isolation.

- ResearchGate. (n.d.). Silylation of the phenols, allyl, and propargyl alcohols in DES.

- ACS Publications. (n.d.). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis.

- Wikipedia. (n.d.). Steric effects.

- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.

- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.

- FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions.

- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.

- ResearchGate. (n.d.). The suggested mechanism of silylation of alcohols, phenols and oximes....

- Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

- R Discovery. (2004, September 9). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite.

- ResearchGate. (n.d.). Selective silylation reactions of alcohols and phenols catalyzed by....

- PubMed. (2021, November 27). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy.

- National Institutes of Health. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy.

- National Institutes of Health. (2023, August 10). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis.

- Unknown Source. (n.d.). Phenol reaction.

- National Institutes of Health. (n.d.). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles.

- Unknown Source. (n.d.). Reactions of Phenols.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Steric effects - Wikipedia [en.wikipedia.org]

- 3. fastercapital.com [fastercapital.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Why do my silylations always fail? - Chromatography Forum [chromforum.org]

- 9. researchgate.net [researchgate.net]

- 10. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 18. dalalinstitute.com [dalalinstitute.com]

minimizing side reactions during 3,5-xylenol protection

Technical Support Center: 3,5-Xylenol Protection Strategies

User Interface: Select Your Issue

-

Case ID: 35-DMP-PROT

-

Subject: 3,5-Dimethylphenol (3,5-Xylenol) Protection

-

Status: Open

-

Assigned Specialist: Senior Application Scientist

Core Mechanistic Insight: The "Super-Activated" Ring

Why this fails: Most researchers treat 3,5-xylenol as a standard phenol. It is not. The Trap: The hydroxyl group is at position 1. The methyl groups are at positions 3 and 5.

-

Directing Effects: The -OH group directs ortho/para (positions 2, 4, 6). The -CH₃ group at position 3 directs to 2, 4, and 6. The -CH₃ group at position 5 also directs to 2, 4, and 6.

-

Result: The ring positions 2, 4, and 6 are electronically "super-activated" by the cooperative donation of three groups. The ring is a potent nucleophile, often competing aggressively with the oxygen atom for electrophiles (C-alkylation vs. O-alkylation).

Troubleshooting Modules

Module A: Silyl Protections (TBS, TIPS, TBDPS)

Common Issue: Low conversion or unstable intermediates. Diagnosis: While 3,5-xylenol is not sterically hindered at the oxygen, the electron-rich ring can make the resulting silyl ether prone to hydrolysis if the environment is acidic.

Q: My reaction stalls at 60% conversion with TBSCl/Imidazole. Why? A: The reaction generates HCl, which is neutralized by imidazole. However, the precipitated imidazole hydrochloride can buffer the solution, and if water is present (even ppm levels), the electron-rich phenoxide effectively hydrolyzes. Fix: Switch to a "Base-Catalyzed" thermodynamic approach or a "Flash" kinetic approach.

Protocol 1.1: High-Efficiency Silylation (The "Lutidine" Method) Use this for stubborn substrates or when avoiding strong basicity.

-

Solvent: DCM (Anhydrous).

-

Base: 2,6-Lutidine (1.5 equiv). It is non-nucleophilic and buffers acid without acting as a nucleophile carrier.

-

Reagent: TBSOTf (tert-butyldimethylsilyl triflate) (1.2 equiv). Note: TBSCl is too slow here.

-

Temp: 0°C → RT.

-

Mechanism: The Triflate is a "super-leaving group," making silylation instantaneous, outcompeting hydrolysis.

Module B: Alkyl Protections (MOM, Benzyl, PMB)

Common Issue: C-Alkylation (Friedel-Crafts side products). Diagnosis: You observe a product with the correct mass but incorrect NMR (loss of aromatic protons). This is C-alkylation at the 2 or 4 position.

Q: I used NaH/DMF/Benzyl Bromide and got 30% C-alkylated product. How do I stop this? A: This is a classic "Ambident Nucleophile" problem.

-

The Cause: The "naked" phenoxide anion (stripped of solvation) is a hard nucleophile (Oxygen attack). However, if the transition state allows, the soft nucleophile (Ring Carbon) attacks.

-

The Fix: You must maximize the "Hard-Hard" interaction or disrupt the C-alkylation pathway.

Protocol 1.2: C-Alkylation Suppression (The "Solvent Cage" Method)

-

Solvent: DMF or DMAc (Must be dry). Why? Polar aprotic solvents solvate the cation (Na+), leaving the Oxygen "naked" and highly reactive.

-

Base: K₂CO₃ (Weak) or Cs₂CO₃ (Cesium effect).

-

Critical Insight: Avoid NaH if C-alkylation is high. The tight ion pair with Na+ sometimes favors C-attack. Cesium (Cs+) is larger, creating a "loose" ion pair that favors O-alkylation.

-

-

Temperature: Keep it low (0°C). C-alkylation has a higher activation energy (Ea) than O-alkylation. Heating favors the side reaction.

Visualizing the Competition:

Caption: Pathway divergence for ambident phenoxide nucleophiles. Path A is maximized by polar aprotic solvents and low temperatures.

Module C: Acyl Protection (Acetates/Benzoates)

Common Issue: Fries Rearrangement. Diagnosis: The acetyl group migrates from Oxygen to the Ring (Ortho/Para) under Lewis Acid conditions.[1]

Q: I tried acetylating with AcCl/AlCl3 and got a ketone. Why? A: AlCl₃ is a Lewis Acid that catalyzes the Fries Rearrangement.[2] Never use Lewis Acids for protection of electron-rich phenols.

Protocol 1.3: Fries-Free Acetylation

-

Reagents: Acetic Anhydride (Ac₂O) + Pyridine (Solvent/Base).

-

Catalyst: DMAP (4-Dimethylaminopyridine) - 5 mol%.

-

Temp: 0°C.

-

Why: DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the oxygen faster than the ring can react.

Data Summary: Selecting the Right Conditions

| Protection Group | Reagent System | Primary Risk | Mitigation Strategy |

| TBS / TBDPS | TBSCl / Imidazole | Hydrolysis / Slow Rxn | Switch to TBSOTf / 2,6-Lutidine . |

| MOM (Ether) | MOM-Cl / DIPEA | C-Alkylation | Use DIPEA in DCM at 0°C . Avoid strong bases like NaH if possible. |

| Benzyl (Ether) | BnBr / NaH | C-Alkylation | Use Cs₂CO₃ in DMF . Keep Temp < RT. |

| Acetate (Ester) | Ac₂O / Pyridine | Fries Rearrangement | Add DMAP . Keep Temp 0°C . Avoid Lewis Acids. |

Interactive Troubleshooting Flowchart

Caption: Decision tree for diagnosing and resolving protection failures in 3,5-xylenol synthesis.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[3] (The definitive guide on stability and deprotection conditions).

-

Kornblum, N., et al. (1963). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts." Journal of the American Chemical Society. (Foundational work on Ambident Nucleophiles and solvent effects).

-

Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Detailed mechanisms on Fries Rearrangement competition).

-

Trost, B. M., & Toste, F. D. (2000).[4] "Asymmetric O- and C-Alkylation of Phenols." Journal of the American Chemical Society. (Discusses the selectivity control in phenol alkylation). [4]

Sources

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 3,5-Xylenyl TMS Ether

This guide provides a technical deep-dive into the mass spectrometry characterization of 3,5-xylenyl TMS ether (3,5-dimethylphenol trimethylsilyl ether). It is designed for analytical chemists and metabolic researchers requiring high-fidelity identification of phenolic metabolites.

Executive Summary

The analysis of alkylphenols, such as 3,5-xylenol (3,5-dimethylphenol), is critical in environmental toxicology and drug metabolism studies. While underivatized phenols suffer from peak tailing and variable ionization efficiency, derivatization with Trimethylsilyl (TMS) groups is the gold standard for Gas Chromatography-Mass Spectrometry (GC-MS).

This guide details the electron ionization (EI) fragmentation behavior of 3,5-xylenyl TMS ether , distinguishing it from its structural isomers and alternative derivatives. The 3,5-isomer is unique due to its meta,meta-substitution pattern, which lacks the steric hindrance of ortho-isomers, influencing its chromatographic retention more than its mass spectral fingerprint.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

| Property | Specification |

| Analyte Name | 3,5-Dimethylphenol, TMS derivative |

| Systematic Name | (3,5-Dimethylphenoxy)trimethylsilane |

| Formula | |

| Molecular Weight | 194.35 g/mol |

| Precursor | 3,5-Dimethylphenol ( |

| Derivatization Reagent | BSTFA or MSTFA (with 1% TMCS catalyst) |

Fragmentation Mechanism (EI Source)

In Electron Ionization (70 eV), 3,5-xylenyl TMS ether exhibits a classic silicon-driven fragmentation pattern. Unlike the underivatized phenol (which fragments via CO loss), the TMS ether pathway is dominated by the stability of silicon-oxygen bonds.

Key Diagnostic Ions

-

194 (

-

179 (

-

73 (

-

91 (

Fragmentation Pathway Diagram

The following diagram illustrates the primary decay channels for the molecular ion.

Figure 1: Primary EI fragmentation pathways for 3,5-xylenyl TMS ether. The loss of the methyl group from silicon is the dominant thermodynamic channel.

Comparative Performance Guide

This section compares the 3,5-xylenyl TMS ether against its most common alternatives in analytical workflows.

A. TMS Ether vs. Acetate Derivative

Acetylation (using acetic anhydride) is a common alternative.

| Feature | TMS Ether (Silylation) | Acetate (Acetylation) | Analysis |

| Base Peak | TMS retains higher mass specificity. Acetates lose ketene ( | ||

| Molecular Ion | Stronger relative intensity | Weaker (prone to fragment) | TMS provides better confirmation of MW. |

| Hydrolytic Stability | Low (Sensitive to moisture) | High (Stable in water) | Acetates are preferred if samples cannot be strictly dried. |

| Chromatography | Excellent peak symmetry | Good, but slightly more polar | TMS masks the -OH polarity more effectively, reducing tailing. |

B. Isomeric Differentiation (The "Xylenol Problem")

Distinguishing 3,5-xylenol from its isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-) solely by mass spectrum is unreliable . All isomers produce nearly identical spectra dominated by

Differentiation Strategy: You must rely on Retention Indices (RI) .

-

2,6-Xylenyl TMS: Elutes earliest (Steric hindrance of two ortho methyls prevents interaction with stationary phase).

-

3,5-Xylenyl TMS: Elutes late (Meta substitution allows maximum planar interaction with the column phase).

Typical Elution Order (DB-5/HP-5 Column):

-

2,6-Xylenyl TMS

-

2,5-Xylenyl TMS

-

2,4-Xylenyl TMS

-

3,5-Xylenyl TMS (Often co-elutes closely with 3,4-isomer)

Experimental Protocol

Reagents

-

Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

-

Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Workflow

-

Sample Preparation: Dissolve dry residue of phenolic extract in 50 µL of anhydrous pyridine.

-

Critical: Moisture must be removed; water hydrolyzes BSTFA.

-

-

Derivatization: Add 50 µL of BSTFA + 1% TMCS.

-

Incubation: Cap vial tight. Heat at 65°C for 30 minutes .

-

Why? Sterically hindered phenols (like 2,6-xylenol) require heat. 3,5-xylenol reacts fast, but heat ensures complete conversion of the mixture.

-

-

Injection: Inject 1 µL into GC-MS (Split 1:10 or Splitless depending on concentration).

GC-MS Parameters (Recommended)

-

Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

-

Inlet Temp: 250°C.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Start: 60°C (hold 1 min).

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 min.

-

-

MS Source: 230°C; Quad: 150°C.

-

Scan Range:

40–350.

Data Summary: Spectral & Chromatographic

Typical Mass Spectrum (Relative Abundance)

| m/z | Ion Identity | Relative Abundance (%) |

| 179 | 100 (Base Peak) | |

| 194 | 25 - 40 | |

| 73 | 30 - 50 | |

| 75 | 10 - 20 | |

| 91 | 5 - 15 |

Retention Index (DB-5 / HP-5)

| Compound | Kovats RI (Approx) |

| 3,5-Xylenyl TMS ether | 1143 - 1170 |

| 2,6-Xylenyl TMS ether | ~1090 - 1110 (Elutes earlier) |

Note: RIs vary by exact column phase and temperature program. Always run an alkane ladder (C8-C20) for calibration.

References

-

NIST Mass Spectrometry Data Center. (2023). 3,5-Dimethylphenol, TMS derivative - Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69.[3]

-

Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

-

Babushok, V. I., et al. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Silane, trimethyl(3,5-xylyloxy)-

Chemical Name: (3,5-Dimethylphenoxy)trimethylsilane CAS: 17902-31-7 Synonyms: 3,5-Xylenyl trimethylsilyl ether; TMS-3,5-xylenol

Executive Hazard Analysis (The "Why" Behind the Protocol)

As a Senior Application Scientist, I must emphasize that the safety profile of Silane, trimethyl(3,5-xylyloxy)- is deceptive. While the parent molecule is a flammable silyl ether, its primary danger lies in its hydrolytic instability .